molecular formula C16H10Cl3N3O2 B2877856 [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chlorobenzenecarboxylate CAS No. 400081-84-7

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chlorobenzenecarboxylate

Cat. No. B2877856
CAS RN: 400081-84-7
M. Wt: 382.63
InChI Key: SACZGJSPHVEBEJ-UHFFFAOYSA-N
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Description

“[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chlorobenzenecarboxylate” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Medicine: Antimicrobial Agents

Compounds with the 1,2,3-triazole moiety have been found to possess significant antibacterial and antifungal properties. This makes them valuable in the development of new antimicrobial agents that can be used to treat infections caused by resistant strains of bacteria and fungi .

Agriculture: Pesticides

The triazole ring is a common component in the synthesis of pesticides . It contributes to the creation of herbicides, insecticides, and fungicides that protect crops from various pests and diseases, thereby enhancing agricultural productivity .

Pharmaceutical Chemistry: Drug Synthesis

In pharmaceutical chemistry, the triazole core is utilized for the synthesis of drugs due to its stability and versatility. It can be incorporated into compounds that show promise in treating a wide array of diseases, including cancer and cardiovascular disorders .

Material Science: Polymer Additives

The triazole derivatives can act as polymer additives to improve the properties of materials. They can enhance thermal stability, mechanical strength, and resistance to degradation, which are crucial for the longevity and durability of polymers .

Chemical Biology: Bioconjugation

In chemical biology, triazole rings serve as a link in bioconjugation processes. They can be used to attach various biomolecules to one another or to surfaces, which is essential in the development of biosensors and diagnostic tools .

Supramolecular Chemistry: Molecular Recognition

The triazole unit’s ability to engage in hydrogen bonding makes it a key player in molecular recognition . This property is exploited in supramolecular chemistry to design molecules that can selectively bind to specific targets .

Organic Synthesis: Click Chemistry

Triazoles are pivotal in click chemistry , a method used to quickly and reliably join small units together. This technique is widely used in organic synthesis to construct complex molecules with precision .

Fluorescent Imaging: Probes

Due to their electronic properties, certain triazole derivatives can act as fluorescent probes . These compounds are used in imaging techniques to visualize biological processes at the molecular level .

properties

IUPAC Name

[1-(3,4-dichlorophenyl)triazol-4-yl]methyl 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3N3O2/c17-13-4-2-1-3-12(13)16(23)24-9-10-8-22(21-20-10)11-5-6-14(18)15(19)7-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACZGJSPHVEBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chlorobenzenecarboxylate

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